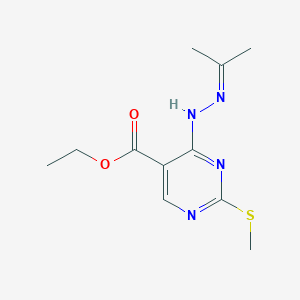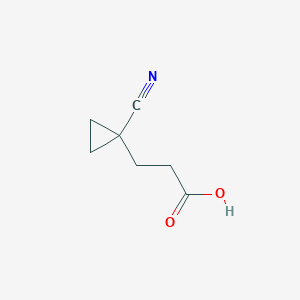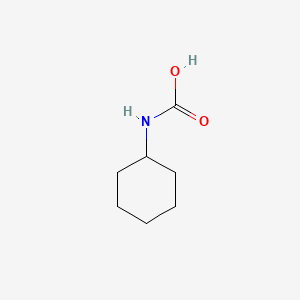
Cyclohexane aminocarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylcarbamic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene, followed by hydrolysis. Another method includes the reaction of cyclohexyl isocyanate with water. These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, cyclohexylcarbamic acid is often produced using large-scale chemical reactors. The process involves the careful handling of reactants and the use of catalysts to optimize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylcarbamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert cyclohexylcarbamic acid into its corresponding amide or nitrile.
Reduction: Reduction reactions can lead to the formation of cyclohexylamine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclohexylamide, cyclohexyl nitrile.
Reduction: Cyclohexylamine.
Substitution: Various N-substituted cyclohexylcarbamic acid derivatives.
Scientific Research Applications
Cyclohexylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexylcarbamic acid and its derivatives often involves the inhibition of specific enzymes. For example, as FAAH inhibitors, these compounds prevent the breakdown of endocannabinoids, leading to increased levels of these signaling molecules in the body. This can result in anxiolytic and analgesic effects . The molecular targets include the active sites of enzymes, where the compound binds and inhibits their activity.
Comparison with Similar Compounds
Cyclohexylcarbamic acid can be compared with other carbamic acid derivatives:
N-Phenylcarbamic Acid: Unlike cyclohexylcarbamic acid, this compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
N-Methylcarbamic Acid: This derivative has a methyl group, making it less bulky and potentially more reactive in certain chemical reactions.
Uniqueness: Cyclohexylcarbamic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in the design of enzyme inhibitors and other biologically active molecules.
Properties
IUPAC Name |
cyclohexylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)8-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQXGCLLMDQESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



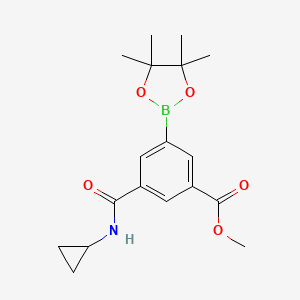
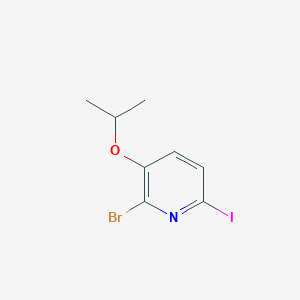
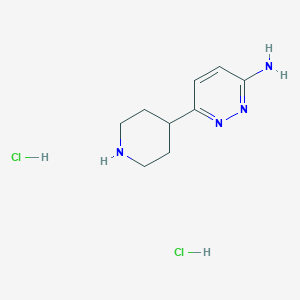
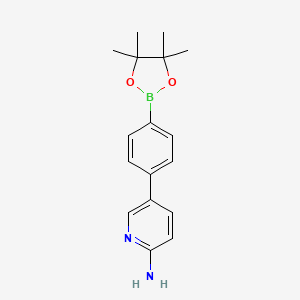
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)


